4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with a unique structure that includes a chlorinated phenol ring, dimethyl groups, and an imino linkage to a naphthyl-benzoxazole moiety
Preparation Methods
The synthesis of 4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazole Moiety: This step involves the condensation of 2-aminobenzoxazole with 2-naphthaldehyde in the presence of an acid catalyst to form the naphthyl-benzoxazole intermediate.
Synthesis of the Chlorinated Phenol: 4-chloro-3,5-dimethylphenol is synthesized through the chlorination of 3,5-dimethylphenol using chlorine gas or a chlorinating agent.
Coupling Reaction: The final step involves the coupling of the naphthyl-benzoxazole intermediate with 4-chloro-3,5-dimethylphenol in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The imino group and the aromatic rings play a crucial role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds to 4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol include:
4-chloro-3,5-dimethylphenol: A simpler compound with similar chlorinated phenol structure but lacking the naphthyl-benzoxazole moiety.
2-naphthylbenzoxazole: Contains the benzoxazole and naphthyl groups but lacks the chlorinated phenol and imino linkage.
4-chloro-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: A closely related compound with a different substitution pattern on the phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H19ClN2O2 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
4-chloro-3,5-dimethyl-2-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C26H19ClN2O2/c1-15-11-23(30)21(16(2)25(15)27)14-28-20-9-10-24-22(13-20)29-26(31-24)19-8-7-17-5-3-4-6-18(17)12-19/h3-14,30H,1-2H3 |
InChI Key |
PKZPHXIRNWCPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4)O |
Origin of Product |
United States |
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